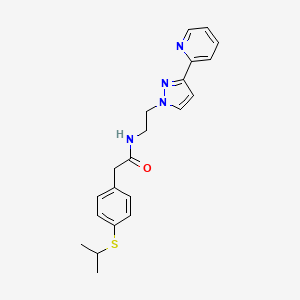
2-(4-(isopropylthio)phenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(isopropylthio)phenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is an organic compound that has garnered significant attention in both academic and industrial research This compound is noted for its complex structure, which consists of a pyrazole ring, pyridine moiety, isopropylthio group, and phenylacetamide framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step reactions
Formation of Pyrazole Ring: : This can be achieved via the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of Pyridine Moiety: : The pyridine ring is introduced through a nucleophilic substitution reaction, involving the reaction of the pyrazole derivative with a pyridine-containing electrophile.
Introduction of Isopropylthio Group: : The phenyl ring is functionalized by reacting with an isopropylthiolating agent, such as isopropylthiol chloride, in the presence of a base.
Formation of Acetamide:
Industrial Production Methods
Industrial production of this compound involves similar synthetic steps, but optimized for scalability. Large-scale synthesis typically requires stringent control of reaction conditions such as temperature, pressure, and pH. Solvent selection and purification processes are crucial for maintaining product purity and yield. Catalysts might also be employed to enhance reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the thioether (isopropylthio) group, leading to the formation of sulfoxides and sulfones.
Reduction: : The acetamide moiety can be reduced to the corresponding amine under mild conditions using reducing agents like lithium aluminium hydride.
Substitution: : The aromatic rings (phenyl and pyridine) can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: : Lithium aluminium hydride (LAH) or sodium borohydride (NaBH4) in dry ether or ethanol.
Substitution: : Halogenation agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Corresponding amine derivatives.
Substitution: : Halogenated aromatics, and other electrophile-substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of other complex molecules. Its unique functional groups make it a versatile building block for creating heterocyclic compounds and other pharmaceuticals.
Biology
In biological research, it is explored for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors. Its structural features suggest that it might possess anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, preliminary studies might investigate its role as a potential therapeutic agent. Its interactions with biological macromolecules could make it a candidate for drug development targeting specific diseases.
Industry
Industrially, this compound may be used in the development of new materials or as a catalyst in chemical reactions due to its distinct functional groups.
作用机制
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide largely depends on its specific applications. Generally, its biological activity can be attributed to its interaction with cellular targets such as enzymes or receptors. The isopropylthio group and the pyrazole-pyridine framework may enable the compound to fit into the active sites of enzymes or bind to receptor sites, modulating their activity and influencing cellular processes.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide: : This compound is similar but contains a methoxy group instead of an isopropylthio group. It may have different solubility and reactivity properties.
2-(4-Chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide: : This analogue has a chlorine substituent on the phenyl ring, which might alter its electronic properties and biological activity.
2-(4-(Methylthio)phenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide: : This variant has a methylthio group, differing slightly in steric and electronic characteristics.
Uniqueness
The presence of the isopropylthio group in 2-(4-(isopropylthio)phenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide distinguishes it from other similar compounds. This group may impart unique steric and electronic effects, influencing the compound's reactivity, stability, and interaction with biological targets.
属性
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-16(2)27-18-8-6-17(7-9-18)15-21(26)23-12-14-25-13-10-20(24-25)19-5-3-4-11-22-19/h3-11,13,16H,12,14-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHLNUMMWZQBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

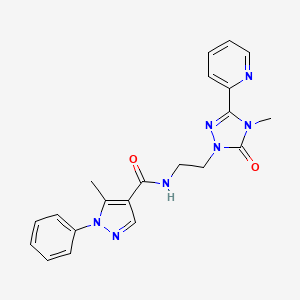
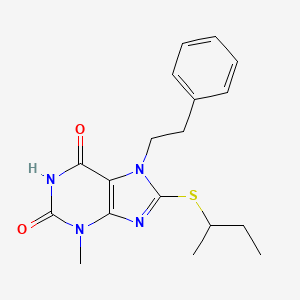
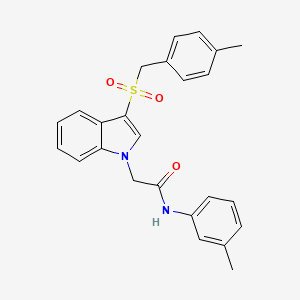
![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2990844.png)
![(4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2990845.png)
![1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2990846.png)
![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990847.png)
![(Z)-6-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2990848.png)
![N-(2,6-dimethylphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2990852.png)
![4-(1,3-thiazol-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B2990853.png)
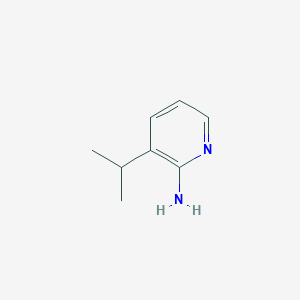
![5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2990855.png)

